molecular formula C5H8ClFO2S B2490885 [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1314963-95-5

[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride

Cat. No.: B2490885
CAS No.: 1314963-95-5
M. Wt: 186.63
InChI Key: YICZDKAPQPYFQI-UHFFFAOYSA-N
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Properties

IUPAC Name

[1-(fluoromethyl)cyclopropyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICZDKAPQPYFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CF)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for Cyclopropane Core Formation

Cyclopropanation Strategies

The construction of the cyclopropane ring is a foundational step in synthesizing [1-(fluoromethyl)cyclopropyl]methanesulfonyl chloride. Two primary approaches dominate current methodologies:

Simmons-Smith Cyclopropanation

This method employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For example, allylic alcohols or ethers can serve as substrates, yielding cyclopropylmethanol derivatives.

Reaction Conditions:

  • Substrate: Allyl alcohol
  • Reagents: Zn-Cu couple, CH₂I₂
  • Solvent: Dichloromethane
  • Temperature: 0–25°C
  • Yield: 60–75% (estimated for analogous reactions).
Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable enantioselective cyclopropanation using diazo compounds. While less commonly applied to fluorinated systems, this method offers stereochemical control relevant to chiral variants.

Fluoromethyl Group Introduction

Post-cyclopropanation, fluoromethylation is achieved through nucleophilic or electrophilic fluorination:

Nucleophilic Fluorination

Cyclopropylmethanol intermediates react with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl groups with fluorine:

$$ \text{Cyclopropylmethanol} + \text{DAST} \rightarrow \text{[1-(Fluoromethyl)cyclopropyl]methanol} $$

Optimized Parameters:

  • Molar Ratio: 1:1.2 (substrate:DAST)
  • Solvent: Dichloromethane
  • Temperature: −10°C to 0°C
  • Reaction Time: 4–6 hours.
Electrophilic Fluorination

Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduces fluorine via radical or ionic mechanisms, though yields for cyclopropane systems remain modest (40–55%).

Sulfonylation Methodologies

Methanesulfonyl Chloride Coupling

The final step involves reacting [1-(fluoromethyl)cyclopropyl]methanol with methanesulfonyl chloride under basic conditions:

$$ \text{[1-(Fluoromethyl)cyclopropyl]methanol} + \text{MsCl} \xrightarrow{\text{Base}} \text{this compound} $$

Standard Protocol:

  • Base: Triethylamine or pyridine (1.5 equivalents)
  • Solvent: Anhydrous THF or DCM
  • Temperature: 0°C → room temperature
  • Reaction Time: 12–24 hours
  • Yield: 70–85% (extrapolated from cyclobutyl analogs).

Alternative Sulfonylating Agents

While methanesulfonyl chloride is predominant, toluenesulfonyl chloride or besyl chloride variants have been explored, albeit with reduced reactivity toward cyclopropane substrates.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic steps (e.g., DAST fluorination):

Parameter Batch Process Continuous Flow
Reaction Volume 50–100 L 5–10 mL/min
Temperature Control ±2°C ±0.5°C
Fluorination Yield 65% 78%

Purification Challenges

The product’s sensitivity to hydrolysis necessitates anhydrous conditions during workup. Silica gel chromatography or fractional distillation under reduced pressure (0.1–1 mmHg) achieves >95% purity.

Comparative Analysis of Methodologies

Method Advantages Limitations
Simmons-Smith High yields, simple reagents Limited stereocontrol
Transition Metal Enantioselectivity Costly catalysts, sensitive ligands
DAST Fluorination Rapid reaction Moisture-sensitive, toxic byproducts
Selectfluor® Air-stable reagent Lower yields for cyclopropanes

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride, with the CAS number 1314963-95-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C4H6ClFOSC_4H_6ClFOS, and it features a cyclopropane ring substituted with a fluoromethyl group and a methanesulfonyl chloride moiety. The unique structure of this compound suggests potential interactions with biological targets, which are crucial for its activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with methanesulfonyl chloride in the presence of appropriate catalysts. The process can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives containing similar functional groups were evaluated for their cytotoxicity against various cancer cell lines. In particular, compounds showed promising results against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, indicating that modifications in the cyclopropyl moiety could enhance anticancer activity .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHepG212.5
Compound BHeLa15.0
This compoundTBDTBD

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Compounds with similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria, indicating that the sulfonamide group may play a critical role in enhancing antibacterial properties .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacteria TypeMIC (µg/mL)
Compound CGram-positive25
Compound DGram-negative30
This compoundTBDTBD

The mechanism through which this compound exerts its biological effects may involve inhibition of key enzymes or pathways associated with cell proliferation and survival. Studies suggest that compounds featuring a methanesulfonamide group can interfere with protein synthesis or modify signaling pathways critical to cancer cell growth.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative was tested in vivo for its anticancer properties, showing a significant reduction in tumor size in murine models when administered at specific dosages.
  • Case Study 2 : In another study, a related compound demonstrated potent activity against multidrug-resistant bacterial strains, suggesting its potential as a novel therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride?

The synthesis typically involves nucleophilic substitution or sulfonylation of cyclopropane derivatives. For instance, cyclopropyl intermediates can undergo ring-opening reactions with thioacetates, followed by treatment with methanesulfonyl chloride under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) during sulfonylation and using anhydrous solvents to prevent hydrolysis. Purification via column chromatography or recrystallization ensures high yields and purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1H and 13C NMR confirm the cyclopropyl ring and fluoromethyl group. 19F NMR verifies fluorine substitution.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₆H₉ClFO₂S).
  • Infrared (IR) Spectroscopy : Identifies sulfonyl chloride (S=O stretching at ~1350–1200 cm⁻¹).
    X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and respirators.
  • Ventilation : Use fume hoods to avoid inhaling vapors.
  • Storage : Keep in corrosion-resistant containers at room temperature, away from oxidizers.
  • Emergency Measures : Rinse exposed skin/eyes with water for 15 minutes; seek medical attention for inhalation or ingestion .

Q. How does the fluoromethyl group influence reactivity in nucleophilic substitutions?

The fluoromethyl group enhances electrophilicity at the sulfonyl chloride moiety due to fluorine’s electron-withdrawing effect, accelerating reactions with nucleophiles (e.g., amines, alcohols). It also increases hydrophobicity, improving membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multistep syntheses?

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance reactivity in acylation steps.
  • Solvent Selection : Anhydrous dichloromethane or THF prevents hydrolysis of the sulfonyl chloride group.
  • Work-Up : Extract products with ethyl acetate and dry over MgSO₄ before purification .

Q. What mechanistic insights explain its enzyme inhibitory activity?

The sulfonyl chloride group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., serine in proteases). Fluorination stabilizes the transition state via inductive effects, reducing activation energy. Kinetic studies (IC₅₀, Kᵢ) and crystallographic data reveal binding modes and selectivity profiles .

Q. How can computational methods aid in designing derivatives with improved selectivity?

  • Molecular Docking : Predicts binding poses to target enzymes (e.g., proteases).
  • Density Functional Theory (DFT) : Calculates electrophilicity parameters and transition-state energies.
  • QSAR Models : Correlate substituent electronegativity with bioactivity to prioritize synthetic targets .

Q. How should contradictory cytotoxicity data across studies be addressed?

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HeLa, MCF-7), incubation times (24–72 hours), and concentration ranges (1–100 µM).
  • Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside viability assays (MTT).
  • Batch Validation : Replicate experiments with independently synthesized batches to rule out impurities .

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